molecular formula C19H18N2O5S B2941208 N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1286726-84-8

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2941208
CAS No.: 1286726-84-8
M. Wt: 386.42
InChI Key: VVDAVNOOTCORCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core fused to a sulfonamide group substituted with furan-2-ylmethyl and pyridin-2-ylmethyl moieties. The dihydrobenzo[b][1,4]dioxine scaffold provides partial saturation, enhancing metabolic stability compared to fully aromatic systems . The sulfonamide group acts as a hydrogen bond donor/acceptor, while the furan and pyridine substituents contribute to π-π stacking and hydrophobic interactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-27(23,17-6-7-18-19(12-17)26-11-10-25-18)21(14-16-5-3-9-24-16)13-15-4-1-2-8-20-15/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDAVNOOTCORCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=CC=N3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Furan and Pyridine Moieties : These heteroaromatic rings are known for their diverse biological activities.
  • Benzo[b][1,4]dioxine Core : This structure is often associated with various pharmacological effects.
  • Sulfonamide Group : Sulfonamides are recognized for their antibacterial properties and ability to inhibit specific enzymes.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria, similar to traditional sulfonamide antibiotics .
  • Receptor Modulation : The furan and pyridine rings can interact with various receptors or enzymes, potentially modulating their activity.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit pronounced antimicrobial properties. Studies have shown that compounds with similar structural motifs can effectively combat infections caused by Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Bacteria
This compoundAntibacterialE. coli, S. aureus
SulfamethazineAntibacterialNocardia, Staphylococcus aureus

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Study 1: Antibacterial Efficacy

A study investigating the antibacterial efficacy of various sulfonamide derivatives found that modifications to the furan and pyridine moieties significantly enhanced activity against resistant bacterial strains. The compound showed a notable reduction in bacterial growth in vitro compared to control groups.

Study 2: Anticancer Activity

In another study focused on anticancer properties, a related compound demonstrated cytotoxic effects on breast cancer cell lines through apoptosis induction mechanisms. The results indicated that the presence of the benzo[b][1,4]dioxine core was crucial for enhancing cytotoxicity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure and Substituent Analysis

The table below highlights key structural differences between the target compound and similar molecules:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups Potential Applications Reference
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Dihydrobenzo[b][1,4]dioxine N-(furan-2-ylmethyl), N-(pyridin-2-ylmethyl) sulfonamide 371 g/mol Sulfonamide, furan, pyridine Therapeutic (hypothetical: CNS or enzyme modulation)
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide () 1,4-dihydropyridine Thioether, carboxamide, furyl, methoxyphenyl ~450 (estimated) Thioether, carboxamide Calcium channel modulation
Cinosulfuron () Triazine Sulfonamide, methoxy groups ~365 Sulfonamide, triazine Herbicide
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide () Chromene-pyrazolopyrimidine Sulfonamide, fluorophenyl 616.9 Sulfonamide, fluorophenyl Kinase inhibition
Key Observations:
  • Core Diversity: The dihydrobenzo[b][1,4]dioxine core distinguishes the target compound from dihydropyridines (e.g., ) and triazine-based herbicides (e.g., cinosulfuron). This core may improve metabolic stability due to reduced aromaticity .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight: At 371 g/mol, the target compound is smaller than kinase inhibitors (e.g., 616.9 g/mol in ) but larger than sulfonylurea herbicides (e.g., ~365 g/mol for cinosulfuron) .
  • Lipophilicity : The dihydrobenzo[b][1,4]dioxine core and pyridine substituent likely increase logP compared to polar triazine-based herbicides .
  • Solubility : The sulfonamide group improves aqueous solubility relative to fully aromatic systems, though furan and pyridine may reduce it slightly.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of the dihydrobenzo[b][1,4]dioxine amine, followed by N-alkylation with furan- and pyridine-containing reagents, analogous to methods in .
  • Substituting the sulfonamide with a carboxamide (as in ) diminishes hydrogen-bonding capacity, critical for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.